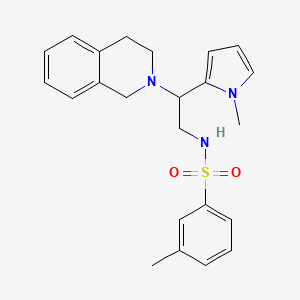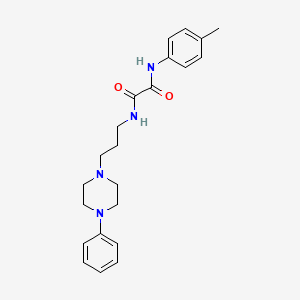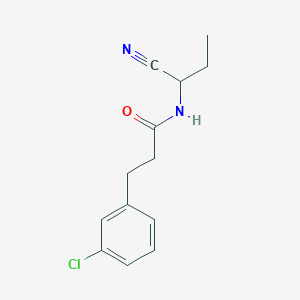
1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a heterocyclic amine compound with a pyrazole ring and a thiophene ring connected by a phenyl group. It has a molecular formula of C11H10N2S and a molar mass of 206.27 g/mol. This compound is used in the synthesis of various pharmaceuticals and organic compounds. It is also used in scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and other biochemical and physiological processes.
Applications De Recherche Scientifique
Pyrazole Derivatives as Heterocyclic Compounds
Pyrazole derivatives are widely acknowledged for their versatility in organic synthesis and medicinal chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, pyrazole-based compounds have been utilized to develop a wide array of heterocycles, including imidazoles, thiazoles, and pyridines, which are pivotal in drug design and discovery due to their diverse biological activities (Gomaa & Ali, 2020).
Biodegradation and Environmental Applications
Research has also explored the environmental impact and biodegradation pathways of pyrazole derivatives. Fipronil, a phenyl-pyrazole insecticide, has been studied for its degradation mechanisms, highlighting the environmental persistence and potential toxicity of pyrazole compounds. Biodegradation using microbial strains offers a sustainable approach to mitigate the environmental impact of these compounds (Zhou et al., 2021).
Pharmacological Importance
The pharmacophore design of pyrazole derivatives has been a focal point in developing therapeutic agents targeting neurodegenerative disorders, inflammatory diseases, and viral infections. These compounds have been studied for their potential as monoamine oxidase inhibitors, anti-inflammatory, and antiviral agents, demonstrating the broad therapeutic applicability of the pyrazole scaffold in drug discovery (Mathew et al., 2013).
Propriétés
IUPAC Name |
1-phenyl-4-thiophen-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-11(12-7-4-8-17-12)9-16(15-13)10-5-2-1-3-6-10/h1-9H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFYRKSZUQZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)
![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)



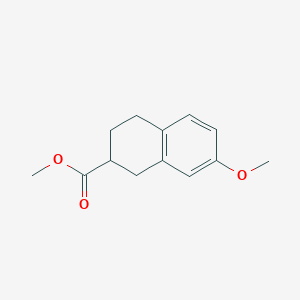
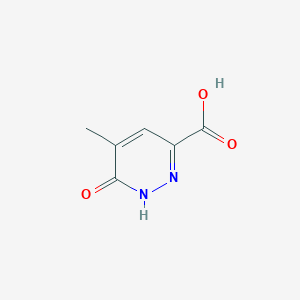
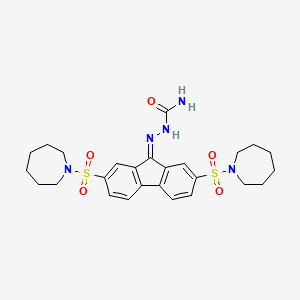
![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)
